3-Amino-N-ethyl-N,N-dimethylpropan-1-aminium
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Overview
Description
3-Amino-N-ethyl-N,N-dimethylpropan-1-aminium is a quaternary ammonium compound with a molecular formula of C7H18N2. It is a derivative of propanamine, where the nitrogen atom is bonded to an ethyl group, two methyl groups, and an amino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-ethyl-N,N-dimethylpropan-1-aminium typically involves the alkylation of N,N-dimethylpropan-1-amine with ethyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide to neutralize the hydrogen iodide formed during the reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. This involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. The reaction is typically carried out at elevated temperatures and pressures to increase the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-ethyl-N,N-dimethylpropan-1-aminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Nucleophiles such as halides or thiols in the presence of a base like sodium hydroxide at 50-70°C.
Major Products Formed
Oxidation: The major product is the corresponding amine oxide.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted amines.
Scientific Research Applications
3-Amino-N-ethyl-N,N-dimethylpropan-1-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: The compound is used in the study of cell membrane transport due to its ability to interact with phospholipid bilayers.
Industry: The compound is used in the production of surfactants and detergents due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 3-Amino-N-ethyl-N,N-dimethylpropan-1-aminium involves its interaction with biological membranes. The compound can insert itself into the phospholipid bilayer, disrupting the membrane structure and increasing its permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of drugs across cell membranes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpropan-1-amine: A tertiary amine with similar chemical properties but lacks the ethyl group.
N-Ethyl-N,N-dimethylpropan-1-amine: Similar structure but without the amino group.
N,N-Dimethyl-3-aminopropylamine: Contains an additional amino group, making it more reactive.
Uniqueness
3-Amino-N-ethyl-N,N-dimethylpropan-1-aminium is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties such as increased solubility in water and enhanced interaction with biological membranes. This makes it particularly useful in applications requiring high solubility and membrane permeability.
Properties
IUPAC Name |
3-aminopropyl-ethyl-dimethylazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N2/c1-4-9(2,3)7-5-6-8/h4-8H2,1-3H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVGLSURTKMQQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N2+ |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616393 |
Source
|
Record name | 3-Amino-N-ethyl-N,N-dimethylpropan-1-aminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.24 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66091-24-5 |
Source
|
Record name | 3-Amino-N-ethyl-N,N-dimethylpropan-1-aminium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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